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Introduction

Silatranes are a unique class of tricyclic organosilicon compounds characterized by a
hypervalent, pentacoordinate silicon atom. This structural motif arises from a transannular
dative bond between a bridgehead nitrogen atom and the silicon atom (N - Si).
Methylsilatrane (1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]Jundecane) serves as a
archetypal example for studying this interaction. The N — Si bond significantly influences the
molecule's geometry, reactivity, and biological properties, making it a subject of extensive
research.[1][2] This guide provides a comprehensive technical overview of the N - Si dative
bond in methylsilatrane, focusing on its structural, spectroscopic, and computational
characterization, supplemented with detailed experimental protocols.

Molecular Structure and Bonding

The defining feature of methylsilatrane is the intramolecular dative bond where the nitrogen's
lone pair of electrons donates into a vacant orbital of the silicon atom.[1][2] This interaction
forces the silicon atom into a distorted trigonal-bipyramidal (TBP) geometry. The methyl group
and the donor nitrogen atom occupy the axial positions, while the three oxygen atoms lie in the
equatorial plane.[1][2]
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The strength and length of this N - Si bond are highly sensitive to the electronic properties of
the substituent on the silicon atom and the physical state of the molecule. Gas-phase electron
diffraction studies have shown that the N — Si bond is longer in the gaseous state compared to
the solid state, highlighting the influence of crystal packing forces which tend to shorten the
bond.[3]

Quantitative Structural Data

The precise geometric parameters of methylsilatrane have been determined primarily through
single-crystal X-ray diffraction. The key quantitative data are summarized below.

Parameter Value (Solid State) Value (Gas Phase)

Bond Lengths (A)

N - Si (dative bond) 2.173[1] ~2.23 (longer)[3]
Si-C 1.89 (typical) Not specified
Si-O (average) 1.67 (typical)[4] 1.648[2]

N-C (average) 1.47 (typical)[4] 1.443|2]

Bond Angles (°)

C-Si-N ~180 (axial-axial) Not specified
0O-Si-0 (equatorial) ~120 (distorted) 116.3[2]
N-Si-O (axial-equatorial) ~82 (distorted) 78.8[2]

Note: Typical values are derived from closely related silatrane structures in the absence of a
complete primary report for methylsilatrane under the search scope.
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Figure 1: Molecular structure of methylsilatrane with the N — Si dative bond.

Spectroscopic and Computational Characterization

Spectroscopic techniques, particularly NMR, and computational chemistry provide deep
insights into the electronic environment and the nature of the N - Si bond.

NMR Spectroscopy

15N and 2°Si NMR spectroscopy are exceptionally sensitive to the electronic environment of the
nitrogen and silicon atoms. The chemical shifts are a direct probe of the strength of the N - Si

interaction.
Nucleus Chemical Shift () Solvent
29Gj -69.7 ppm [D6]DMSO
15N -352.4 ppm Solid State

The significant upfield shift of the 2°Si signal compared to tetracoordinate silanes is a hallmark
of the pentacoordinate environment. Similarly, the >N chemical shift reflects the involvement of
the nitrogen lone pair in the dative bond.
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Computational Analysis (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used
to analyze the electron density (p(r)) and characterize chemical bonds. Analysis at the bond
critical point (BCP) between the nitrogen and silicon atoms reveals the nature of the interaction.

Nitrogen Atom

Lone Pair (p-orbital)

Donation of
Electron Density

Silicon Atom

Vacant o* Orbital

Forms Dative Bond
(N-Si)

(Transannular Dative Bond)
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Figure 2: Conceptual diagram of N - Si dative bond formation.

QTAIM Parameter at N-Si Typical Value for .
. Interpretation

BCP Silatranes

Low density, indicative of a
Electron Density (p(r)) ~0.05 e/ao® non-covalent (closed-shell)

interaction.[5]

Positive value signifies charge
Laplacian of p(r) (V2p(r)) Positive (~0.15 e/ao®) depletion, characteristic of

ionic or dative bonds.[5]
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The low electron density and positive Laplacian at the N — Si bond critical point provide clear
evidence that the bond has significant ionic character and is distinct from a traditional covalent
bond.[5] The bond dissociation energy, while not definitively calculated for methylsilatrane,
can be estimated from the potential energy density at the BCP and is known to be weaker than
typical Si-N covalent bonds. The N - Si bond in 1-hydrosilatrane is estimated to be
approximately 5 kcal/mol stronger than in methylsilatrane.[1]

Experimental Protocols

The synthesis and characterization of methylsilatrane require specific experimental conditions
to ensure purity and accurate analysis.

Classical Synthesis
(Methyltriethoxysilane + Triethanolamine + KOH)

Purification
(Vacuum Sublimation or Recrystalllzatlon)

\imle crystals form

C\élefgeg&OSzgg%y) (Single Crystal X-ray Diffraction)

Correlate with th;c%relate with theory

Computational AnaIyS|
(DFT, QTAIM)
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Figure 3: Experimental workflow for methylsilatrane analysis.

Classical Synthesis of Methylsilatrane

This protocol describes the synthesis from methyltriethoxysilane and triethanolamine using a
base catalyst.

* Reagents and Glassware:
o Methyltriethoxysilane
o Triethanolamine
o Potassium Hydroxide (KOH)
o Anhydrous Toluene
o Anhydrous Hexane

o All glassware must be oven-dried to be free of moisture. The reaction should be conducted
under an inert atmosphere (e.g., dry nitrogen or argon).

e Procedure:

1. To a two-necked round-bottom flask equipped with a reflux condenser and a Dean-Stark
trap, add triethanolamine (1 equivalent) and anhydrous toluene.

2. Add methyltriethoxysilane (1 equivalent) to the solution.
3. Add a catalytic amount of powdered KOH.

4. Heat the reaction mixture to reflux. The ethanol byproduct will be azeotropically removed
with toluene and collected in the Dean-Stark trap.

5. Monitor the reaction progress by observing the amount of ethanol collected. The reaction
is typically complete within 5-6 hours.
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6. Once the reaction is complete, cool the mixture to room temperature.
7. Remove the toluene under reduced pressure using a rotary evaporator.

8. The crude product is a solid. Add a small amount of anhydrous hexane to the solid and stir
to wash away any soluble impurities.

9. Isolate the white, crystalline methylsilatrane product by filtration. The product can be
further purified by recrystallization from a suitable solvent or by vacuum sublimation.

Single-Crystal X-ray Diffraction (SCXRD) Protocol

This generalized protocol outlines the key steps for determining the molecular structure of small
organosilicon compounds like methylsilatrane.

e Crystal Selection and Mounting:

o Select a high-quality, single crystal (typically 0.1-0.3 mm in all dimensions) that is optically
clear and free of cracks or defects.

o Mount the crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it
in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation
damage.

e Data Collection:

o Center the crystal in the X-ray beam of a single-crystal diffractometer equipped with a
suitable X-ray source (e.g., Mo-Ka or Cu-Ka radiation) and a detector (e.g., CCD or
CMOS).

o Collect a series of diffraction images (frames) while rotating the crystal through a range of
angles. This ensures that all unique reflections are measured.

o Data Processing and Structure Solution:

o Integrate the raw diffraction images to determine the intensities and positions of the Bragg
reflections.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1583748?utm_src=pdf-body
https://www.benchchem.com/product/b1583748?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Use the collected data to determine the unit cell parameters and space group of the

crystal.

o Solve the crystal structure using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

e Structure Refinement:

o Refine the initial structural model against the experimental diffraction data using full-matrix
least-squares methods. This process minimizes the difference between the observed
structure factors and those calculated from the model.

o Locate and refine hydrogen atoms from the difference Fourier map or place them in

calculated positions.

o The final refined structure provides precise bond lengths, bond angles, and atomic

coordinates.

3N and ?°Si NMR Spectroscopy Protocol

Acquiring high-quality NMR spectra for these nuclei requires specific considerations due to
their low natural abundance, and for 2°Si, long relaxation times (T1) and a negative Nuclear
Overhauser Effect (NOE).

e Sample Preparation:

o Dissolve the purified methylsilatrane in a suitable deuterated solvent (e.g., CDCls,
[D6]IDMSO) in a standard NMR tube.

o To shorten the long T1 relaxation times of 2°Si, a small amount of a paramagnetic
relaxation agent, such as chromium(lll) acetylacetonate (Cr(acac)s), can be added.

e 29Si NMR Acquisition:
o Use a high-field NMR spectrometer equipped with a broadband probe.

o To counteract the negative NOE which can null or invert the signal, use an inverse-gated
decoupling pulse sequence. This sequence applies proton decoupling only during the
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acquisition time and not during the relaxation delay.

o Alternatively, use polarization transfer pulse sequences like DEPT (Distortionless
Enhancement by Polarization Transfer) or INEPT. These sequences transfer
magnetization from the abundant *H nuclei to the rare 2°Si nuclei, significantly enhancing
sensitivity and allowing for shorter repetition times dictated by the proton Ta.

o Reference the spectrum to an external standard, typically tetramethylsilane (TMS) at 0.0
ppm.

e N NMR Acquisition:

[e]

15N also has low natural abundance and sensitivity. Indirect detection methods are
preferred.

o Use a gradient-selected Heteronuclear Multiple Bond Correlation (QHMBC) or
Heteronuclear Single Quantum Coherence (HSQC) experiment. These 2D experiments
correlate the >N nucleus with nearby protons (typically over 2-3 bonds for HMBC).

o The chemical shift in the indirect dimension corresponds to the >N frequency. This method
is far more sensitive than direct 1D detection.

o Reference the spectrum to an external standard, such as liquid ammonia (O ppm) or
nitromethane (-380.5 ppm).

Conclusion

The N - Si transannular dative bond is the central feature governing the structure and
properties of methylsilatrane. Its characterization through a combination of X-ray diffraction,
multinuclear NMR spectroscopy, and quantum chemical calculations reveals a pentacoordinate
silicon center with a bond that exhibits significant ionic character. The quantitative data and
experimental protocols presented in this guide offer a robust framework for researchers
engaged in the study of hypervalent silicon compounds and their potential applications in
materials science and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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